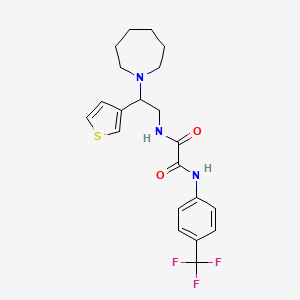

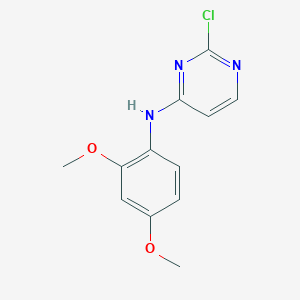

2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

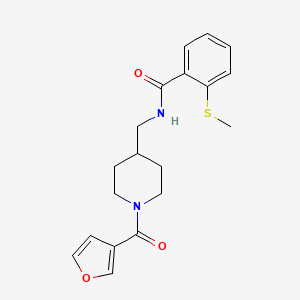

“2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine” is an organic compound . It belongs to the class of pyrimidinamines .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine” comprises a pyrimidine ring attached to a phenyl ring via an amine group . The phenyl ring is substituted with two methoxy groups .Applications De Recherche Scientifique

- Research : Studies have explored its effects on various cancer cell lines, including carcinosarcoma in rats .

- Anti-HIV Potential : Researchers have reported a series of novel indole derivatives, including this compound, as potential anti-HIV agents. Molecular docking studies demonstrated promising interactions with HIV-1 proteins .

Anticancer Properties

Antiviral Activity

Orientations Futures

Pyrimidinamine derivatives are considered promising compounds due to their outstanding activity and unique mode of action . Future research could focus on the synthesis and characterization of “2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine” and its derivatives, as well as their potential applications in various fields.

Mécanisme D'action

Target of Action

Similar compounds have been found to target non-receptor protein-tyrosine kinases . These kinases play an essential role in regulating cell migration, adhesion, spreading, reorganization of the actin cytoskeleton, and formation and disassembly of focal adhesions .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly non-receptor protein-tyrosine kinases, leading to changes in cellular processes such as cell migration, adhesion, and cytoskeleton reorganization .

Biochemical Pathways

Given its potential interaction with non-receptor protein-tyrosine kinases , it may affect pathways related to cell migration, adhesion, and cytoskeleton reorganization.

Result of Action

Based on its potential interaction with non-receptor protein-tyrosine kinases , it can be inferred that the compound may influence cellular processes such as cell migration, adhesion, and cytoskeleton reorganization.

Propriétés

IUPAC Name |

2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-17-8-3-4-9(10(7-8)18-2)15-11-5-6-14-12(13)16-11/h3-7H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAYOVNMHFHMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)

![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)

![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3010662.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride](/img/structure/B3010669.png)